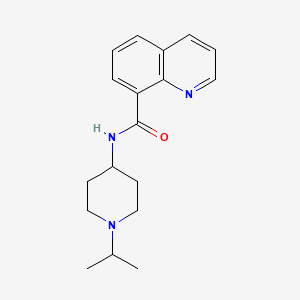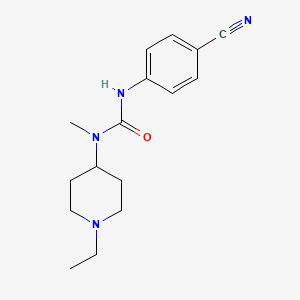
N-(cyclopropylmethyl)-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopropylmethyl)-2-hydroxybenzamide, also known as CX5461, is a small molecule inhibitor of RNA polymerase I that has been gaining attention in the scientific community for its potential use in cancer treatment.
Mecanismo De Acción
N-(cyclopropylmethyl)-2-hydroxybenzamide selectively inhibits RNA polymerase I by binding to a specific site on the enzyme. This leads to the disruption of ribosomal RNA synthesis, which in turn inhibits cancer cell proliferation. N-(cyclopropylmethyl)-2-hydroxybenzamide has been shown to have a different mechanism of action compared to other RNA polymerase inhibitors, which makes it a promising candidate for cancer treatment.
Biochemical and Physiological Effects
N-(cyclopropylmethyl)-2-hydroxybenzamide has been shown to have potent anti-tumor activity in a variety of cancer cell lines, both in vitro and in vivo. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. N-(cyclopropylmethyl)-2-hydroxybenzamide has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(cyclopropylmethyl)-2-hydroxybenzamide is its specificity for RNA polymerase I, which makes it a promising candidate for cancer treatment. However, one limitation is that N-(cyclopropylmethyl)-2-hydroxybenzamide has a short half-life in vivo, which may limit its efficacy as a therapeutic agent. In addition, more research is needed to determine the optimal dosage and treatment regimen for N-(cyclopropylmethyl)-2-hydroxybenzamide in humans.
Direcciones Futuras
There are several future directions for research on N-(cyclopropylmethyl)-2-hydroxybenzamide. One area of interest is the development of more potent and selective RNA polymerase inhibitors. Another area of interest is the combination of N-(cyclopropylmethyl)-2-hydroxybenzamide with other cancer therapies, such as chemotherapy or immunotherapy. Finally, more research is needed to determine the optimal dosage and treatment regimen for N-(cyclopropylmethyl)-2-hydroxybenzamide in humans, as well as its potential use in other diseases besides cancer.
Conclusion
In conclusion, N-(cyclopropylmethyl)-2-hydroxybenzamide is a promising candidate for cancer treatment due to its selective inhibition of RNA polymerase I and potent anti-tumor activity. While there are limitations to its use in lab experiments, there are several future directions for research that may lead to the development of more effective therapies. Overall, N-(cyclopropylmethyl)-2-hydroxybenzamide represents an exciting area of research in the fight against cancer.
Métodos De Síntesis
N-(cyclopropylmethyl)-2-hydroxybenzamide can be synthesized through a multi-step process involving the reaction of 2-hydroxybenzoic acid with cyclopropylmethylamine, followed by a series of chemical reactions to produce the final compound. The synthesis method has been optimized to produce high yields and purity of N-(cyclopropylmethyl)-2-hydroxybenzamide.
Aplicaciones Científicas De Investigación
N-(cyclopropylmethyl)-2-hydroxybenzamide has been studied extensively for its potential use in cancer treatment. It has been shown to selectively inhibit RNA polymerase I, which is overexpressed in many types of cancer cells. Inhibition of RNA polymerase I leads to the downregulation of ribosomal RNA synthesis, which is essential for cancer cell proliferation. N-(cyclopropylmethyl)-2-hydroxybenzamide has been shown to have potent anti-tumor activity in preclinical studies, both in vitro and in vivo.
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-10-4-2-1-3-9(10)11(14)12-7-8-5-6-8/h1-4,8,13H,5-7H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUQQUHPMDFXQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-2-hydroxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[3-(Methoxymethyl)benzoyl]piperazin-1-yl]ethanone](/img/structure/B7474554.png)


![4-[3-[(5-Chlorothiophen-2-yl)methyl-methylamino]propanoylamino]benzamide](/img/structure/B7474578.png)








![N-[2-(dimethylamino)-2-oxoethyl]-4-fluoro-N-methylbenzamide](/img/structure/B7474639.png)
